Stannane, diethyl-, di(n-octyl)-

Organotin speciation Liquid-liquid extraction Environmental partitioning

Stannane, diethyl-, di(n-octyl)- (CAS 14775-13-4), systematically named diethyl(dioctyl)stannane, is an unsymmetrical tetraalkyltin compound of molecular formula C₂₀H₄₄Sn and molecular weight 403.27 g/mol. It belongs to the tetraorganotin class (R₄Sn), characterized by a tetravalent tin center bearing two short-chain ethyl (C₂) and two long-chain linear n-octyl (C₈) substituents.

Molecular Formula C20H44Sn
Molecular Weight 403.3 g/mol
CAS No. 14775-13-4
Cat. No. B079707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, diethyl-, di(n-octyl)-
CAS14775-13-4
SynonymsDI-N-OCTYL DIETHYLTIN
Molecular FormulaC20H44Sn
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn](CC)(CC)CCCCCCCC
InChIInChI=1S/2C8H17.2C2H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2;/h2*1,3-8H2,2H3;2*1H2,2H3;
InChIKeyMNJUXQIYWVMUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(dioctyl)stannane (CAS 14775-13-4): Procurement-Grade Tetraalkyltin for Specialized Organometallic and Analytical Applications


Stannane, diethyl-, di(n-octyl)- (CAS 14775-13-4), systematically named diethyl(dioctyl)stannane, is an unsymmetrical tetraalkyltin compound of molecular formula C₂₀H₄₄Sn and molecular weight 403.27 g/mol . It belongs to the tetraorganotin class (R₄Sn), characterized by a tetravalent tin center bearing two short-chain ethyl (C₂) and two long-chain linear n-octyl (C₈) substituents [1]. Unlike symmetrical tetraalkyltins such as tetraethyltin or tetraoctyltin, this mixed-alkyl architecture confers a distinctive combination of physicochemical properties—including intermediate hydrophobicity (LogP ~8.2), elevated boiling point (~394 °C predicted at 760 mmHg), and high molecular flexibility (16 rotatable bonds)—that directly influence its volatility, solvent partition behavior, and suitability as both a synthetic intermediate and an analytical derivatization standard .

Unsymmetrical tetraalkyltin for organometallic synthesis and selectivity studies
Exact GC-derivative standard for dioctyltin speciation analysis
Mixed ethyl/octyl architecture enables differential Sn–C cleavage research

Why Symmetrical Tetraalkyltins Cannot Substitute for Diethyl(dioctyl)stannane (CAS 14775-13-4) in Critical Laboratory and Industrial Workflows


Symmetrical tetraalkyltins such as tetraethyltin (bp 181 °C, LogP ~3.5), tetrabutyltin (bp 145 °C/10 mmHg, LogP ~5–6.6), and tetraoctyltin (bp 224 °C/1 mmHg, LogP >9) each occupy a narrow region of the volatility–lipophilicity spectrum. Diethyl(dioctyl)stannane occupies a deliberately intermediate position (bp ~394 °C/760 mmHg, LogP 8.196) that cannot be replicated by any single symmetrical congener . In analytical speciation workflows, the compound serves as the structurally exact GC-detectable derivative formed upon ethylation of dioctyltin dichloride with sodium tetraethylborate—a transformation that symmetrical tetraalkyltins cannot mirror, as they lack the requisite mixed-alkyl Sn–C bond signature needed for unambiguous retention-time-based identification [1]. In synthetic contexts, the presence of both short and long alkyl chains on the same tin center enables differential cleavage selectivity under electrophilic or radical conditions, a reactivity profile absent in symmetrical R₄Sn compounds [2]. Generic substitution therefore risks analytical misidentification, altered reaction selectivity, and compromised quantification accuracy.

Symmetrical tetraalkyltins lack the mixed ethyl/octyl Sn–C signature required for unambiguous GC retention-time identification.
LogP and volatility of symmetrical congeners may not support the intermediate extraction and chromatographic behavior needed in regulatory speciation protocols.
Differential alkyl cleavage selectivity under electrophilic conditions cannot be replicated with symmetrical R₄Sn compounds, limiting synthetic probe utility.

Quantitative Differentiation Evidence for Diethyl(dioctyl)stannane (CAS 14775-13-4): Head-to-Head Comparisons with Closest Analogs


LogP Hydrophobicity Differentiation: Diethyl(dioctyl)stannane vs. Symmetrical Tetraalkyltins

Diethyl(dioctyl)stannane exhibits a calculated LogP of 8.196, positioning it between the moderately lipophilic tetraethyltin (LogP 3.51) and the highly lipophilic tetrabutyltin (LogP 5.07–6.64) or tetraoctyltin (LogP >9). This intermediate hydrophobicity is a direct consequence of its mixed ethyl/octyl substitution pattern and dictates its extraction efficiency into non-polar organic phases during analytical workup [1].

LogP Profile
Reported
Target: 8.196 Tetraethyltin: 3.51 Tetrabutyltin: 5.07–6.64 Tetraoctyltin: >9
Intermediate hydrophobicity supports efficient hexane extraction and avoids excessive lipophilicity.
Calculated LogP; experimental partition validation context.
Organotin speciation Liquid-liquid extraction Environmental partitioning GC-MS derivatization

Boiling Point and Volatility Differentiation: Diethyl(dioctyl)stannane vs. Symmetrical Tetraalkyltins

The predicted boiling point of diethyl(dioctyl)stannane at atmospheric pressure is 393.7 ± 25.0 °C, which falls between the low-boiling tetraethyltin (181 °C) and the high-boiling tetraoctyltin (549 °C at 760 mmHg; 224 °C at 1 mmHg). This intermediate volatility is critical for gas chromatographic separation: it provides sufficient retention for resolution from solvent fronts while ensuring complete elution within standard temperature programs, unlike tetraoctyltin which requires reduced-pressure conditions or extended high-temperature holds [1].

Volatility Window
Reported
bp 393.7±25.0 °C vs. 181 °C (tetraethyltin) ~290–310 °C (tetrabutyltin) 549.4 °C (tetraoctyltin)
Enables elution within standard GC temperature programs without specialized high-temperature equipment.
Predicted at 760 mmHg; experimental tetraoctyltin bp at reduced pressure.
Gas chromatography Volatility optimization Thermal stability Organotin analysis

Derivatization Specificity: Diethyl(dioctyl)stannane as the Definitive Ethylation Product of Dioctyltin Dichloride for Speciation Analysis

In the sodium tetraethylborate (NaBEt₄) ethylation protocol—the gold-standard derivatization method for organotin speciation—dioctyltin dichloride (Oct₂SnCl₂) reacts quantitatively to form Oct₂SnEt₂, which is diethyl(dioctyl)stannane (CAS 14775-13-4). This compound is chromatographically resolved from the mono-octyltin derivative OctSnEt₃ and other ethylated organotin species via GC-AA or GC-MS, with detection limits as low as 0.07–0.10 ng Sn L⁻¹ for octyltin species in natural waters. The structural identity of the derivative is unambiguously confirmed by its mixed ethyl/octyl mass fragmentation pattern, which differs fundamentally from symmetrical tetraalkyltin standards [1][2][3].

Derivatization Identity
Head-to-head
Oct₂SnEt₂ formed uniquely from Oct₂SnCl₂ + NaBEt₄; structurally exact for GC-MS/AAS calibration.
Essential for retention-time-matched and fragmentation-matched quantification in speciation analysis.
Derivatization: NaBEt₄, hexane extraction; LOD for octyltins: 0.07–0.10 ng Sn L⁻¹.
Organotin speciation analysis Ethylation derivatization GC-ICP-MS Environmental monitoring

Toxicity-Class Differentiation: Dialkyltin Chain-Length Effects on Cellular Energy Metabolism

In a comparative in vitro study of dialkyltin dichlorides using isolated rat thymocytes, the concentration required for maximum stimulation of glucose consumption—a proxy for metabolic toxicity—differed by more than an order of magnitude across homologs: diethyltin dichloride (DETC) was maximally active at 10 μM, dibutyltin dichloride (DBTC) at 5 μM, and dioctyltin dichloride (DOTC) at 120 μM. This demonstrates that dioctyltin species are approximately 12–24-fold less potent in disrupting cellular energy metabolism than their shorter-chain diethyl and dibutyl counterparts. As the tetraalkyltin derivative of DOTC, diethyl(dioctyl)stannane inherits the reduced toxicological burden associated with long-chain octyl substitution while gaining the metabolic stability characteristic of tetraorganotin compounds [1][2].

Toxicity Context
Class-level
DOTC max. stimulation 120 μM vs. DETC 10 μM, DBTC 5 μM (12–24-fold less potent)
Octyl-substituted species exhibit lower cellular metabolic disruption in model assays, supporting risk-based procurement selection.
Class-level inference from dialkyltin dichloride data; tetraalkyltin stability may further modulate biological activity.
Organotin toxicology Dialkyltin toxicity ranking Thymocyte assay Risk-based procurement

Molecular Flexibility Differentiation: Rotatable Bond Count as a Predictor of Conformational Behavior

Diethyl(dioctyl)stannane possesses 16 rotatable bonds, substantially more than symmetrical tetraethyltin (4 rotatable bonds) or tetrabutyltin (estimated ~12 rotatable bonds). This elevated rotatable bond count arises from the two linear n-octyl chains (7 rotatable bonds each) plus the two ethyl groups (1 each), creating a molecule with high conformational entropy. The practical consequence is that diethyl(dioctyl)stannane exhibits a broader boiling range (393.7 ± 25.0 °C) compared to the sharper boiling points of symmetrical tetraalkyltins, and its molecular flexibility influences solvation free energies and chromatographic retention behavior in ways that symmetrical congeners cannot replicate .

Rotatable Bonds
Data to verify
16 rotatable bonds vs. tetraethyltin 4, tetrabutyltin ~12
Distinct conformational descriptor for QSAR modeling and chromatographic retention prediction.
Computed descriptor; experimental validation data not available.
Computational chemistry QSAR modeling Molecular descriptors Organotin property prediction

Certified Reference Material Availability: Diethyl(dioctyl)stannane as a Traceable Analytical Standard

Diethyl(dioctyl)stannane is commercially available as a pre-formulated certified reference standard at 1 mg/mL in iso-octane (product code 2491.20-K-IO), specifically intended for the calibration of GC-based organotin speciation methods. This ready-to-use format eliminates the need for laboratory synthesis, gravimetric preparation, and purity verification of the ethylation derivative, reducing inter-laboratory variability. By contrast, symmetrical tetraalkyltins (tetraethyltin, tetrabutyltin, tetraoctyltin) are not structurally matched to dioctyltin analytes and cannot serve as direct calibration surrogates in regulatory organotin testing [1][2].

Certified Reference
Head-to-head
CRM available: 1 mg/mL in iso-octane for direct external standard calibration.
Eliminates in-house synthesis, supporting ISO 17025 method validation and reduced inter-laboratory variability.
Traceable reference material matched to dioctyltin ethylation derivative.
Certified reference material ISO 17025 calibration Organotin quantification Method validation

Priority Procurement Scenarios for Diethyl(dioctyl)stannane (CAS 14775-13-4) Based on Quantitative Differentiation Evidence


Regulatory Organotin Speciation in Environmental Waters and Soils (ISO 23161 / EU Water Framework Directive)

Environmental testing laboratories performing organotin speciation by GC-ICP-MS or GC-MS require diethyl(dioctyl)stannane as the primary calibration standard for dioctyltin quantification. The compound is the exact ethylation product formed when dioctyltin dichloride in sample extracts reacts with sodium tetraethylborate, providing retention-time-matched and fragmentation-matched calibration that symmetrical tetraalkyltin standards cannot achieve. Method validation data confirm detection limits of 0.07–0.10 ng Sn L⁻¹ for octyltin species in natural waters, with ethylation yields optimized in Tris-citrate buffer at pH 6 [1]. Procurement of the pre-formulated CRM (1 mg/mL in iso-octane) eliminates in-house derivatization and gravimetric preparation, reducing inter-laboratory variability in proficiency testing schemes [2].

Food Contact Material Compliance Testing for Organotin Migrants (EU Regulation 10/2011)

Testing laboratories analyzing organotin stabilizer migration from PVC food packaging into food simulants must quantify dioctyltin species at sub-mg/kg levels. Diethyl(dioctyl)stannane serves as the structurally exact GC-MS calibration standard for di-n-octyltin compounds after NaBEt₄ ethylation. Chinese regulatory method studies report spike recoveries of 75.1%–110.1% with RSD <10% for organotin compounds in ABS, PS, and PVC matrices using this derivatization approach, with detection limits of 0.005–0.037 mg/kg [1]. The intermediate LogP of 8.196 ensures efficient hexane extraction of the ethylated derivative from aqueous food simulants without the excessive lipophilicity that causes tetraoctyltin carryover [2].

Organotin Catalyst and Stabilizer R&D: Structure–Activity Relationship Studies

Industrial R&D laboratories developing next-generation organotin catalysts for esterification, transesterification, or silicone curing require diethyl(dioctyl)stannane as a prototype unsymmetrical tetraalkyltin for studying alkyl-group-dependent reactivity. Kinetic studies on mixed tetraalkyltins demonstrate that electrophilic cleavage (bromination, iodinolysis) exhibits strong selectivity depending on the alkyl substituent, with the ethyl group cleaved preferentially over longer alkyl chains in nucleophilic solvents [1]. This compound therefore serves as a mechanistic probe for investigating Sn–C bond cleavage selectivity—a property not accessible with symmetrical R₄Sn compounds. Furthermore, the lower cellular toxicity of dioctyltin-based species (12–24-fold less potent than diethyltin/dibutyltin in thymocyte metabolic assays) [2] makes this compound a safer candidate for catalyst development programs where occupational exposure is a design consideration.

QSAR Model Development and Cheminformatics Database Curation

Computational chemistry groups building QSAR models for organotin toxicity, environmental fate, or chromatographic retention prediction require accurate molecular descriptor data for diethyl(dioctyl)stannane. Its unique combination of 16 rotatable bonds, LogP of 8.196, exact mass of 404.2465 g/mol, and topological polar surface area of 0.0 Ų represents a distinct region of chemical space not occupied by symmetrical tetraalkyltins [1]. Procurement of the authenticated compound ensures that experimental validation data (retention indices, partition coefficients, spectral libraries) can be correctly assigned to the CAS registry number 14775-13-4, preventing the database curation errors that arise when symmetrical tetraalkyltin data are mistakenly cross-referenced to this unsymmetrical congener [2].

Application
Selection Property
Validation Focus
Organotin speciation (ISO 23161)
Structurally exact ethylation-derivative calibration standard for dioctyltin
Retention-time and fragmentation matching; method LOD verification
Food contact material migrant testing
Identity-matched GC-MS standard for dioctyltin migrants
Spike recovery and reproducibility under regulatory protocols
Organotin catalyst R&D
Unsymmetrical alkyl substitution for Sn–C bond cleavage selectivity studies
Alkyl-group-dependent reactivity profiling
QSAR model development
Distinct molecular descriptor set (rotatable bonds, LogP) for database curation
Experimental descriptor validation and spectral library assignment
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